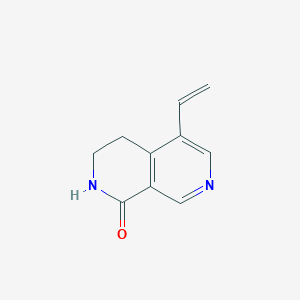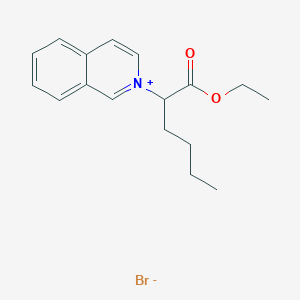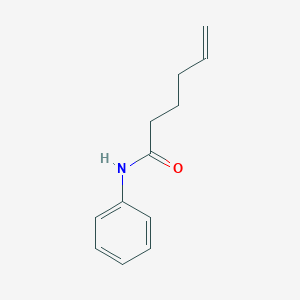![molecular formula C17H15NO2 B14271607 1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione CAS No. 141734-96-5](/img/structure/B14271607.png)
1-([1,1'-Biphenyl]-2-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring fused with a biphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione typically involves the use of acetates and acrylamides as starting materials. A common method includes the use of potassium tert-butoxide as a promoter, facilitating Michael addition and intramolecular nucleophilic substitution processes . This method can be performed under solvent-free conditions, making it environmentally friendly and efficient.
Industrial Production Methods
For industrial-scale production, the synthesis can be scaled up to achieve kilo-scale quantities. The robust protocol allows for the synthesis of various derivatives, including CRBN ligands and drugs like Aminoglutethimide and Niraparib . The process involves multiple steps, including protection, cyclization, and deprotection, ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or acids like hydrochloric acid.
Major Products
The major products formed from these reactions include various substituted piperidine-2,6-dione derivatives, which can be further utilized in organic synthesis and drug development .
Applications De Recherche Scientifique
1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a core structure in the design of drugs, including CRBN ligands and PROTAC drugs.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand for CRBN, a protein involved in the ubiquitin-proteasome system. This interaction leads to the degradation of target proteins, making it a valuable tool in drug design and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
1-([1,1’-Biphenyl]-2-yl)piperidine-2,6-dione is unique due to its biphenyl group, which imparts additional stability and potential for diverse chemical modifications. This structural feature distinguishes it from simpler piperidine derivatives and enhances its utility in various applications .
Propriétés
Numéro CAS |
141734-96-5 |
|---|---|
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-(2-phenylphenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C17H15NO2/c19-16-11-6-12-17(20)18(16)15-10-5-4-9-14(15)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Clé InChI |
SDIHGWFWVLGCSK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C(=O)C1)C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,1-a]isoindole-2,6-dione, 3,4-dihydro-1-(methylthio)-](/img/structure/B14271527.png)
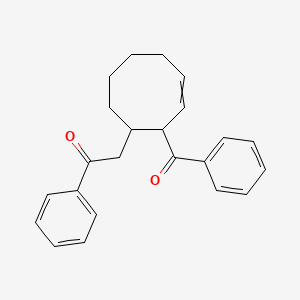

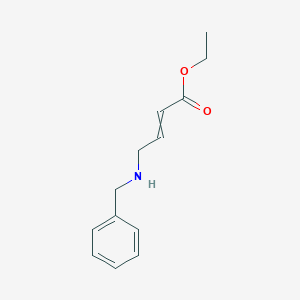

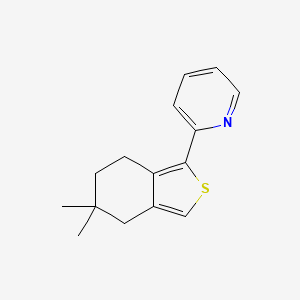
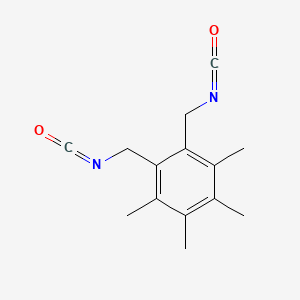

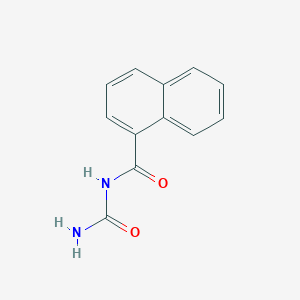
methanone](/img/structure/B14271570.png)
